cefpirome sulfate

Description

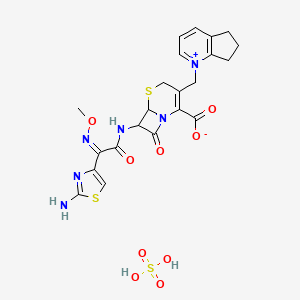

Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H24N6O9S3 |

|---|---|

Molecular Weight |

612.7 g/mol |

IUPAC Name |

7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid |

InChI |

InChI=1S/C22H22N6O5S2.H2O4S/c1-33-26-15(13-10-35-22(23)24-13)18(29)25-16-19(30)28-17(21(31)32)12(9-34-20(16)28)8-27-7-3-5-11-4-2-6-14(11)27;1-5(2,3)4/h3,5,7,10,16,20H,2,4,6,8-9H2,1H3,(H3-,23,24,25,29,31,32);(H2,1,2,3,4)/b26-15-; |

InChI Key |

RKTNPKZEPLCLSF-JCYJKQRTSA-N |

SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)[O-].OS(=O)(=O)O |

Isomeric SMILES |

CO/N=C(/C1=CSC(=N1)N)\C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)[O-].OS(=O)(=O)O |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)[O-].OS(=O)(=O)O |

Pictograms |

Irritant; Health Hazard |

Synonyms |

3-((2,3-cyclopenteno-1-pyridinium)methyl)-7-(2-syn-methoximino-2-(2-aminothiazole-4-yl)acetamido)ceph-3-em-4-carboxylate cefpirome cefpirome sulfate Cefrom HR 810 HR-810 Metran |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: In Vitro Antibacterial Spectrum of Cefpirome Sulfate

Executive Summary

Cefpirome sulfate (HR 810) represents a pivotal advancement in the cephalosporin class, distinctively categorized as a fourth-generation agent. Unlike third-generation cephalosporins (e.g., ceftazidime, cefotaxime), which often trade Gram-positive potency for Gram-negative coverage (or vice versa), cefpirome exhibits a "balanced" broad-spectrum profile. Its core technical differentiator is its zwitterionic quaternary ammonium structure , which facilitates rapid penetration through the outer membrane of Gram-negative bacteria and enhances affinity for Penicillin-Binding Proteins (PBPs).

This guide provides a rigorous technical analysis of cefpirome’s in vitro spectrum, mechanistic underpinnings, and validated experimental protocols for susceptibility testing.

Molecular Mechanism & Pharmacodynamics[1]

The Zwitterionic Advantage

Cefpirome exists as a zwitterion at physiological pH. This bipolar charge distribution significantly accelerates diffusion through the porin channels (OmpF and OmpC) of the Gram-negative outer membrane compared to anionic third-generation cephalosporins.

PBP Binding Affinity

Once inside the periplasmic space, cefpirome exerts its bactericidal effect by acylating the active site serine of PBPs.

-

Gram-Negative Targets: High affinity for PBP 3 (essential for septation) in Escherichia coli and Pseudomonas aeruginosa. It also binds well to PBP 1a and 1b.

-

Gram-Positive Targets: High affinity for PBP 2 in Staphylococci, contributing to its retained activity against MSSA, unlike ceftazidime.

Mechanism of Action Visualization

The following diagram illustrates the pathway from administration to bacterial lysis.

Figure 1: Mechanism of action pathway for Cefpirome Sulfate, highlighting rapid outer membrane penetration and PBP inhibition.[1][2]

In Vitro Antibacterial Spectrum[4][5][6][7]

Gram-Positive Cocci

Cefpirome retains potent activity against Gram-positive organisms, a feature often diminished in ceftazidime.[3][4]

-

Staphylococci: Highly active against methicillin-susceptible Staphylococcus aureus (MSSA) and coagulase-negative staphylococci (CoNS).

-

Note: Like all currently available cephalosporins (except 5th gen), it is inactive against MRSA due to low affinity for PBP 2a.

-

-

Streptococci: Excellent activity against Streptococcus pyogenes (Group A) and Streptococcus agalactiae (Group B). Importantly, it remains active against penicillin-intermediate strains of Streptococcus pneumoniae.

Gram-Negative Aerobes[6]

-

Enterobacteriaceae: Cefpirome is highly potent against E. coli, Klebsiella spp., Proteus spp., and Salmonella spp.

-

AmpC Producers: A critical advantage of cefpirome is its stability against chromosomal AmpC beta-lactamases (cephalosporinases). It retains activity against Enterobacter spp., Citrobacter freundii, and Serratia marcescens strains that are often resistant to cefotaxime and ceftriaxone.

-

Pseudomonas aeruginosa: Cefpirome exhibits activity comparable to ceftazidime.[5][3][6][7] It is generally more active than cefotaxime and ceftriaxone against this pathogen.

Anaerobes

Cefpirome has limited activity against anaerobes.[3][7][8] While it inhibits some Clostridium perfringens, it is generally inactive against Bacteroides fragilis.

Quantitative Data Summary (MIC Profiles)

The following table summarizes the Minimum Inhibitory Concentration (MIC) ranges derived from multicenter in vitro studies.

| Organism | MIC50 (mg/L) | MIC90 (mg/L) | Interpretation |

| Gram-Positive | |||

| Staphylococcus aureus (MSSA) | 0.5 - 1.0 | 1.0 - 2.0 | Susceptible |

| Staphylococcus epidermidis | 0.5 - 2.0 | 2.0 - 4.0 | Susceptible |

| Streptococcus pneumoniae (Peni-S) | ≤ 0.03 | 0.06 | Highly Susceptible |

| Enterococcus faecalis | 8.0 | > 16.0 | Generally Resistant |

| Gram-Negative | |||

| Escherichia coli | 0.03 - 0.06 | 0.12 | Highly Susceptible |

| Klebsiella pneumoniae | 0.06 | 0.12 - 0.5 | Susceptible |

| Proteus mirabilis | 0.06 | 0.12 | Susceptible |

| Enterobacter cloacae (AmpC+) | 0.12 | 1.0 - 4.0 | Stable/Active |

| Pseudomonas aeruginosa | 4.0 - 8.0 | 16.0 - 32.0 | Variable/Susceptible |

| Haemophilus influenzae | ≤ 0.03 | ≤ 0.03 | Highly Susceptible |

Resistance & Beta-Lactamase Stability[1][8]

Type I Chromosomal Enzymes (AmpC)

Cefpirome is a poor inducer of AmpC beta-lactamases and is highly resistant to hydrolysis by these enzymes. This makes it a drug of choice for "SPACE" organisms (Serratia, Pseudomonas, Acinetobacter, Citrobacter, Enterobacter) where derepressed mutants often emerge during therapy with 3rd generation agents.

Extended-Spectrum Beta-Lactamases (ESBLs)

While more stable than first-generation agents, cefpirome is hydrolyzed by many Class A ESBLs (e.g., TEM-10, TEM-26, SHV-5). Strains producing these enzymes should generally be considered resistant, although MICs may sometimes appear lower than those for ceftazidime.

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols adhere to CLSI (Clinical and Laboratory Standards Institute) guidelines.

Protocol: Broth Microdilution (MIC Determination)

Objective: Determine the precise concentration of cefpirome sulfate required to inhibit visible bacterial growth.

Reagents:

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB).[9]

-

Cefpirome Sulfate reference powder (potency corrected).

Workflow Visualization:

Figure 2: Step-by-step workflow for CLSI-compliant Broth Microdilution testing of Cefpirome.

Critical Technical Notes:

-

Solvent: Cefpirome sulfate is best dissolved in Phosphate Buffer (pH 6.0) to maintain stability; water can be used but stability is lower.

-

Inoculum Density: A final well concentration of

CFU/mL is non-negotiable. Higher inocula (inoculum effect) can falsely elevate MICs, particularly with beta-lactamase producers. -

QC Strains: Always run S. aureus ATCC 29213 and E. coli ATCC 25922. Expected range for E. coli ATCC 25922 is typically 0.03–0.12 mg/L.[8]

Protocol: Time-Kill Kinetics

Objective: Verify bactericidal activity (≥3 log10 reduction in CFU/mL).

-

Setup: Prepare 10 mL CAMHB flasks with cefpirome at 1x, 2x, and 4x MIC.

-

Inoculation: Add bacteria to reach starting density of ~

CFU/mL.[10][12] -

Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

-

Plating: Serially dilute and plate on agar to count survivors.

-

Analysis: Plot log10 CFU/mL vs. time. Cefpirome typically shows time-dependent killing; efficacy correlates with

.

Conclusion

Cefpirome sulfate distinguishes itself in the in vitro setting through a unique combination of rapid outer membrane penetration (due to its zwitterionic nature) and high stability against AmpC beta-lactamases . Its spectrum effectively bridges the gap between traditional anti-staphylococcal agents and anti-pseudomonal cephalosporins, making it a robust tool for empiric coverage in complex nosocomial infections where mixed flora (Gram-positive and Gram-negative) are suspected.

References

-

Cefpirome: A Review of its Antibacterial Activity, Pharmacokinetic Properties and Therapeutic Potential. Source: Drugs (Adis International). URL:[Link]

-

Comparative In Vitro Activity of Cefpirome and Other Antimicrobials Against Enterobacteriaceae and Pseudomonas aeruginosa. Source: Antimicrobial Agents and Chemotherapy (ASM).[6] URL:[Link]

-

In Vitro Activity of Cefpirome (HR 810) Against Methicillin-Resistant Staphylococcus aureus and Enterococci. Source: Journal of Antimicrobial Chemotherapy.[13] URL:[Link]

-

Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically (M07). Source: Clinical and Laboratory Standards Institute (CLSI).[9][14] URL:[Link]

-

Interactions of Cefpirome and Ceftazidime with Beta-Lactamases. Source: Reviews of Infectious Diseases. URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Cephalosporin - Wikipedia [en.wikipedia.org]

- 3. The antimicrobial activity and beta-lactamase stability of cefpirome, a new fourth-generation cephalosporin in comparison with other agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative in vitro inhibitory and killing activity of cefpirome, ceftazidime, and cefotaxime against Pseudomonas aeruginosa, enterococci, Staphylococcus epidermidis, and methicillin-susceptible and -resistant and tolerant and nontolerant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ingentaconnect.com [ingentaconnect.com]

- 6. Activity of cefpirome combined with beta-lactamase inhibitors and affinity for the penicillin-binding proteins of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. [In vitro antibacterial activity of cefpirome: a new cephalosporin; results of a multicenter study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rr-asia.woah.org [rr-asia.woah.org]

- 12. cgspace.cgiar.org [cgspace.cgiar.org]

- 13. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Guide: Pharmacokinetics of Cefpirome Sulfate in Preclinical Studies

Executive Summary & Mechanistic Grounding

Cefpirome sulfate is a fourth-generation cephalosporin characterized by its zwitterionic structure. Unlike third-generation agents, the presence of a quaternary ammonium group (specifically a 2,3-cyclopentenopyridine group) at the C-3 position enhances its ability to penetrate the outer membrane of Gram-negative bacteria and provides high stability against

For researchers designing preclinical studies, the pharmacokinetic (PK) profile of cefpirome is defined by low protein binding , predominant renal elimination via glomerular filtration , and a volume of distribution (

Analytical Methodology: Validated HPLC Protocol

To ensure data integrity (Trustworthiness), a robust analytical method is required. While LC-MS/MS provides higher sensitivity, High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for preclinical PK studies due to the high plasma concentrations achieved by cefpirome.

"Self-Validating" Sample Preparation Workflow

The following protocol minimizes matrix effects and ensures stability of the

Reagents:

-

Precipitating Agent: Acetonitrile (ACN) or Methanol (MeOH).

-

Internal Standard (IS): Cefaclor or Hydrochlorothiazide (structurally distinct but similar retention).

-

Buffer: 0.05 M Acetate Buffer (pH 4.6 – 5.0). Note: Acidic pH is critical to prevent hydrolysis of the cefpirome molecule.

Step-by-Step Protocol:

-

Aliquot: Transfer 200

L of plasma into a microcentrifuge tube. -

Spike: Add 20

L of Internal Standard solution. -

Precipitate: Add 400

L of ice-cold Acetonitrile. Vortex vigorously for 30 seconds.-

Causality: Cold solvent maximizes protein precipitation while minimizing thermal degradation.

-

-

Centrifuge: Spin at 10,000

for 10 minutes at 4°C. -

Extract: Transfer clear supernatant to a clean vial.

-

Dilute (Optional): If using a highly aqueous mobile phase, dilute supernatant 1:1 with buffer to prevent peak distortion.

Chromatographic Conditions[2][3][4][5]

-

Column: C18 Reverse Phase (e.g., Phenomenex Gemini or

Bondapak), 5 -

Mobile Phase: Isocratic mixture of 0.05 M Acetate Buffer (pH 5.0) and Acetonitrile (e.g., 82:18 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 270 nm (or 258 nm depending on detector sensitivity).

-

Retention Time: Cefpirome typically elutes between 6–9 minutes.

Analytical Workflow Diagram

Figure 1: Validated extraction and quantification workflow for Cefpirome Sulfate in plasma.

In Vivo Study Design & Administration

Preclinical evaluation often utilizes rats (rodent model) and buffalo/cattle (veterinary target species). The study design must account for the short half-life of the drug.

Dosing Strategy[2][6][7]

-

Route: Intravenous (IV) Bolus vs. Intramuscular (IM).[2]

-

Dosage:

-

Rats: 20–40 mg/kg.

-

Ruminants (Buffalo/Cattle): 10 mg/kg.

-

-

Sampling Schedule (Log-Linear Design):

-

Due to rapid renal elimination, frequent early sampling is mandatory.

-

Timepoints: 0 (pre-dose), 5, 10, 15, 30 min (distribution phase), followed by 1, 2, 4, 8, 12, 24 h (elimination phase).

-

Compartmental Modeling

Cefpirome PK data following IV administration is best described by a Two-Compartment Open Model :

- = Distribution rate constant (rapid tissue equilibration).

- = Elimination rate constant (renal clearance).

ADME Profile & Comparative Pharmacokinetics

The following data synthesis highlights the core PK parameters. The low protein binding and renal excretion are consistent across species, though bioavailability varies.

Comparative PK Parameters Table[9][10]

| Parameter | Definition | Rats (IV, 20 mg/kg) | Buffalo Calves (IM, 10 mg/kg) | Ewes (IM, 10 mg/kg) | Humans (IV) |

| Elimination Half-life | 0.4 h | 2.39 ± 0.05 h | 2.04 ± 0.06 h | ~2.0 h | |

| Volume of Distribution | ~0.3 L/kg | 0.42 ± 0.01 L/kg | 0.45 ± 0.03 L/kg | ~0.2–0.3 L/kg | |

| Protein Binding | Plasma binding % | < 10% | ~30.7% | Not specified | ~10% |

| Bioavailability ( | IM Absorption | ~90% | 35.3% | 88.9% | >90% |

| Clearance ( | Total Body Clearance | High | 0.12 L/kg/h | 0.14 L/kg/h | ~CrCL |

Data synthesized from Rajput et al. (2007), Isert et al. (1992), and Sarvaiya et al. (2019).

Mechanistic Insight: Renal Elimination

Cefpirome is excreted largely unchanged (80–90%) in the urine.[3] The mechanism is primarily Glomerular Filtration .[1][4]

-

Evidence: Total body clearance (

) is approximately equal to Creatinine Clearance ( -

Implication: In preclinical models with chemically induced renal impairment (e.g., cisplatin-treated rats), cefpirome accumulation is linear and predictable. Unlike some cephalosporins that rely heavily on Organic Anion Transporters (OAT) for tubular secretion, cefpirome's clearance is less susceptible to saturation of tubular transport mechanisms.

Pharmacokinetic Pathway Diagram

Figure 2: Two-compartment disposition of Cefpirome showing predominant renal excretion.

PK/PD Integration

For drug development, the PK profile must be linked to efficacy. Cefpirome is a time-dependent antibiotic.

-

Driver: Time above Minimum Inhibitory Concentration (

). -

Target: For efficacy, serum concentrations should exceed the MIC of the pathogen for 60–70% of the dosing interval.

-

Preclinical Application: In rat models of sepsis, dosing regimens are fractionated (e.g., q4h or q6h) rather than single large boluses to maintain

due to the short half-life (~0.4h in rats).

References

-

Rajput, N., Dumka, V. K., & Sandhu, H. S. (2007). Pharmacokinetics of cefpirome in buffalo calves (Bubalus bubalis) following single intramuscular administration.[5][6] Iranian Journal of Veterinary Research, 8(3), 212-217.[6]

-

Isert, D., et al. (1992). Pharmacokinetics of cefpirome administered intravenously or intramuscularly to rats and dogs. Journal of Antimicrobial Chemotherapy, 29(suppl_A), 31-37.

-

Sarvaiya, V. N., et al. (2019). Plasma pharmacokinetics and dosage regimen of cefpirome sulfate in ewes. Veterinarski Arhiv, 89(2), 159-170.

-

Lipman, J., et al. (2003). Pharmacokinetics and Pharmacodynamics of Cefpirome in Subcutaneous Adipose Tissue of Septic Patients. Antimicrobial Agents and Chemotherapy, 47(12), 3970–3977.

-

Nahata, M. C. (1991). Determination of Cefpirome in Human Plasma by High-Performance Liquid Chromatography. Journal of Liquid Chromatography, 14(10).

Sources

- 1. Cefpirome clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. Dose Optimization of Cefpirome Based on Population Pharmacokinetics and Target Attainment during Extracorporeal Membrane Oxygenation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. ijvr.shirazu.ac.ir [ijvr.shirazu.ac.ir]

- 6. Pharmacokinetics of cefpirome in buffalo calves (Bubalus bubalis) following single intramuscular administration [ijvr.shirazu.ac.ir]

Methodological & Application

Protocols for the In Vitro Determination of Cefpirome Sulfate Minimum Inhibitory Concentrations (MIC)

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides detailed, field-proven protocols for determining the in vitro activity of cefpirome sulfate, a fourth-generation cephalosporin antibiotic. Acknowledging the absence of currently maintained clinical breakpoints from major standards organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), this document focuses on the precise and reproducible determination of the Minimum Inhibitory Concentration (MIC). Adherence to these standardized methodologies ensures the generation of high-quality, comparable data essential for research and development applications.

Introduction and Scientific Rationale

Cefpirome is an injectable, fourth-generation cephalosporin distinguished by its zwitterionic structure, which facilitates penetration across the outer membrane of Gram-negative bacteria and provides stability against many common β-lactamases. Its mechanism of action, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).

The cornerstone of evaluating the in vitro potency of an antibiotic is antimicrobial susceptibility testing (AST). The goal of AST is to provide a reliable measure of an antimicrobial agent's activity against a specific microorganism.[1] While clinical interpretation often relies on categorizing isolates as Susceptible (S), Intermediate (I), or Resistant (R), these categories are defined by clinical breakpoints which are not currently established for cefpirome by CLSI or EUCAST.[2][3] Therefore, the primary output for cefpirome is the quantitative MIC value (in mg/L), which represents the lowest concentration of the drug that completely inhibits visible microbial growth.[4] This document provides the standardized protocols to accurately determine this critical value.

Status of Cefpirome Clinical Breakpoints

A critical aspect of modern AST is the use of clinical breakpoints to guide therapeutic choices. These breakpoints are established by standards bodies like the Clinical and Laboratory Standards Institute (CLSI) in North America and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) in Europe, based on extensive clinical, microbiological, and pharmacokinetic/pharmacodynamic (PK/PD) data.[5]

As of the latest revisions of the CLSI M100 document and EUCAST Breakpoint Tables, cefpirome is no longer listed , and therefore has no currently maintained clinical breakpoints for interpretation.[2][3][6] Breakpoints for some older cephalosporins were removed from the CLSI M100 document prior to 2010.[7]

Historically, a 1992 study involving clinical isolates from patients treated with cefpirome suggested tentative breakpoints of ≤4 mg/L for "sensitive" and >16 mg/L for "resistance".[8] While this provides valuable historical context, these values are not derived from current PK/PD modeling and should not be used as a substitute for official, modern breakpoints.

Expert Insight: The absence of official breakpoints means that results for cefpirome should be reported as the quantitative MIC value. The interpretation of this MIC in a research or clinical context requires expert analysis, often involving comparison to published MIC distributions for relevant species and consideration of the specific PK/PD properties of the drug.

Core Methodologies for MIC Determination

The two internationally recognized reference methods for determining MIC values are broth microdilution and agar dilution.[2] The disk diffusion method can also be used, but its results (zone diameters) are qualitative and require correlation to MIC breakpoints for interpretation.[9]

Broth Microdilution

This method is considered a gold standard for its efficiency and conservation of reagents. It involves challenging a standardized bacterial inoculum with serial twofold dilutions of cefpirome in a liquid growth medium within a 96-well microtiter plate.

Kirby-Bauer Disk Diffusion

This is a qualitative method where a paper disk impregnated with a specific amount of cefpirome (e.g., 30 µg) is placed on an agar plate swabbed with a standardized bacterial lawn. The drug diffuses into the agar, creating a concentration gradient. The diameter of the resulting zone of growth inhibition is measured after incubation. While this method does not directly yield an MIC, it is a valuable screening tool.[9]

Detailed Experimental Protocols

Critical Reagents and Materials

-

Cefpirome Sulfate Powder: Analytical grade, with known potency. Store as directed by the manufacturer.

-

Solvents: Sterile, deionized water or Dimethyl Sulfoxide (DMSO) for stock solution preparation.

-

Growth Media:

-

Broth: Cation-Adjusted Mueller-Hinton Broth (CAMHB). The concentration of Ca²⁺ and Mg²⁺ is critical for the activity of many antibiotics against certain bacteria.

-

Agar: Mueller-Hinton Agar (MHA) with a depth of 4 mm.

-

-

Bacterial Strains:

-

Test isolates cultured for purity.

-

Quality Control (QC) Strains: Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™, Pseudomonas aeruginosa ATCC® 27853™.

-

-

Equipment: Calibrated pipettes, sterile 96-well microtiter plates, incubator, turbidimeter or McFarland standards, calipers or automated zone reader.

Protocol 1: Cefpirome Broth Microdilution

Step 1: Preparation of Cefpirome Sulfate Stock Solution The causality behind preparing an accurate stock solution is that all subsequent dilutions, and therefore the final MIC value, depend on its initial concentration.

-

Weighing: Accurately weigh the required amount of cefpirome sulfate powder based on its potency. Cefpirome sulfate is soluble in sterile water.[7] Alternatively, for compounds with lower aqueous solubility, DMSO can be used, but the final concentration in the assay must not exceed 1%, as solvents can have physiological effects.[10]

-

Calculation (Example for a 1280 mg/L stock):

-

Weight (mg) = [Desired Concentration (mg/L) * Volume (L)] / [Potency (µg/mg) / 1000 (µg/mg)]

-

-

Dissolution: Dissolve the powder in the chosen solvent (e.g., sterile deionized water) to create a high-concentration stock (e.g., 1280 mg/L). Vortex to ensure complete dissolution.

-

Sterilization: Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

-

Storage: Aqueous solutions should be prepared fresh.[10] If necessary, aliquots can be stored at -70°C, but stability studies should be performed.

Step 2: Inoculum Preparation The goal is to achieve a final, standardized bacterial concentration of approximately 5 x 10⁵ CFU/mL in each test well. This density is critical for reproducibility.

-

Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.

-

Transfer colonies to a tube of sterile saline or broth.

-

Vortex thoroughly to create a smooth suspension.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL).

-

Within 15 minutes of adjustment, dilute this suspension 1:150 in CAMHB to achieve the target inoculum density of ~1 x 10⁶ CFU/mL. This will be further diluted 1:2 upon addition to the plate.

Step 3: Microtiter Plate Preparation and Inoculation

-

Dispense 50 µL of sterile CAMHB into each well of a 96-well plate.

-

Add 50 µL of the 1280 mg/L cefpirome stock solution to the first well of each row to be tested, creating a concentration of 640 mg/L.

-

Perform serial twofold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing across the plate to the desired final concentration. Discard 50 µL from the last well. This creates a gradient (e.g., from 64 mg/L to 0.06 mg/L after inoculation).

-

Reserve wells for a growth control (no drug) and a sterility control (no bacteria).

-

Using a multichannel pipette, inoculate each well (except the sterility control) with 50 µL of the standardized bacterial inoculum prepared in Step 2.

-

Seal the plate and incubate at 35°C ± 1°C for 16-20 hours in ambient air.

Step 4: Reading the MIC The MIC is the lowest concentration of cefpirome that shows complete inhibition of visible growth. This is determined by observing the wells for turbidity or a bacterial pellet.

Protocol 2: Cefpirome Kirby-Bauer Disk Diffusion

Step 1: Inoculum Preparation Prepare a 0.5 McFarland standardized bacterial suspension as described in Protocol 1, Step 2.

Step 2: Plate Inoculation The goal is to create a uniform, confluent lawn of bacterial growth.

-

Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension.

-

Rotate the swab firmly against the upper inside wall of the tube to express excess fluid.

-

Swab the entire surface of a Mueller-Hinton Agar plate three times, rotating the plate approximately 60 degrees between each application to ensure even coverage.

-

Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

Step 3: Disk Application

-

Using sterile forceps or a disk dispenser, apply a cefpirome disk (e.g., 30 µg) to the center of the inoculated agar plate.

-

Gently press the disk down to ensure complete contact with the agar surface.

-

Once applied, do not move the disk, as initial diffusion begins immediately.

Step 4: Incubation and Measurement

-

Invert the plates and incubate at 35°C ± 1°C for 16-20 hours in ambient air.

-

After incubation, use calipers or a ruler to measure the diameter of the zone of complete growth inhibition to the nearest millimeter.

Self-Validating Systems: Quality Control

A protocol is only trustworthy if it includes a self-validating system. In AST, this is achieved through rigorous Quality Control (QC). QC must be performed each day of testing or with each new batch of reagents to verify the performance of the media, disks, cefpirome dilutions, and the operator.

QC Strains: Specific, well-characterized ATCC® strains with known susceptibility profiles are used.

Acceptable QC Ranges: The MIC or zone diameter for a QC strain must fall within a predefined acceptable range. The following table lists the only readily available QC range for cefpirome from historical CLSI documents.

| Quality Control Strain | Method | Antimicrobial Agent | Acceptable QC Range | Authoritative Source |

| Escherichia coli ATCC® 25922™ | Broth Dilution (MIC) | Cefpirome | 0.25 - 1.0 mg/L | CLSI M100-S22 (2012) |

Important Note: QC ranges for other standard strains (e.g., S. aureus ATCC® 29213™, P. aeruginosa ATCC® 27853™) and for all disk diffusion tests are not listed in recent CLSI or EUCAST documents. Researchers must refer to the disk manufacturer's specifications, historical publications, or establish their own in-house QC ranges through validation studies. If a QC result falls outside the established range, patient results cannot be reported, and the entire run must be investigated and repeated.

References

-

CLSI. Breakpoints Archived From CLSI Document M100 Since 2010. Clinical and Laboratory Standards Institute. Available at: [Link]

-

JMI Laboratories. Impact Assessment of Revised CLSI Cephalosporin Breakpoints (M100-S20, 2010) Using. Available at: [Link]

-

CLSI. CLSI-EUCAST Recommendations for Disk Diffusion Testing. Clinical and Laboratory Standards Institute. Published February 20, 2019. Available at: [Link]

-

Japanese Pharmacopoeia. Cefpiramide Sodium / Official Monographs for Part I. Available at: [Link]

-

EUCAST. Rationale Documents. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

-

FDA. Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration. Updated December 15, 2025. Available at: [Link]

-

CLSI. Breakpoints Eliminated From CLSI Document M100 Since 2010. Clinical and Laboratory Standards Institute. Available at: [Link]

-

EUCAST. Clinical Breakpoint Tables. European Committee on Antimicrobial Susceptibility Testing. Published December 1, 2021. Available at: [Link]

-

National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available at: [Link]

-

EUCAST. Breakpoint tables for interpretation of MICs and zone diameters. Version 14.0, 2024. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

-

bioMérieux. Antimicrobial Susceptibility Testing. Available at: [Link]

-

Fessler, A. T., et al. "Quality control ranges for cefoperazone 30 μg disks for Staphylococcus aureus ATCC® 25923 and Escherichia coli ATCC® 25922." Veterinary Microbiology, vol. 171, no. 1-2, 2014, pp. 275-8. Available at: [Link]

-

EUCAST. MIC and Zone Distributions, ECOFFs. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

-

Turnidge, J., and Paterson, D. L. "Setting and Revising Antibacterial Susceptibility Breakpoints." Clinical Microbiology Reviews, vol. 28, no. 2, 2015, pp. 368-80. Available at: [Link]

-

EUCAST. Rationale Documents. Available at: [Link]

-

EUCAST. Document Archive. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

-

EUCAST. EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. Published August 9, 2025. Available at: [Link]

-

Shrivastava, S. M., et al. "Studies on Susceptibility, Minimum Inhibitory Concentration and Time Kill Curve of Cefpirome and Sulbactam in Combination and Cefpirome Alone in Proteus vulgaris, Pseudomonas aeruginosa, Escherichia coli and Klebsiella pneumoniae." Journal of Pure and Applied Microbiology, vol. 3, no. 1, 2009, pp. 325-30. Available at: [Link]

-

Simner, P. J., et al. "Understanding and Addressing CLSI Breakpoint Revisions: a Primer for Clinical Laboratories." Journal of Clinical Microbiology, vol. 57, no. 6, 2019, e00203-19. Available at: [Link]

-

Public Health England. Quality Control of Antimicrobial Susceptibility Testing. Available at: [Link]

-

Castanheira, M., et al. "Determination of Disk Diffusion and MIC Quality Control Guidelines for High-Dose Cefepime-Tazobactam (WCK 4282), a Novel Antibacterial Combination Consisting of a β-Lactamase Inhibitor and a Fourth-Generation Cephalosporin." Journal of Clinical Microbiology, vol. 55, no. 12, 2017, pp. 3476-85. Available at: [Link]

-

G-L.I.C. Group. "Does the adoption of EUCAST susceptibility breakpoints affect the selection of antimicrobials to treat acute community-acquired respiratory tract infections?" BMC Infectious Diseases, vol. 12, 2012, p. 182. Available at: [Link]

-

Khan, Z. A., et al. "Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods." Antibiotics, vol. 12, no. 11, 2023, p. 1599. Available at: [Link]

-

EUCAST. EUCAST Home. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

-

Shah, P. M., et al. "Comparison of clinical response to cefpirome treatment and minimum inhibitory concentration of causative isolates. Microbiological and Clinical Study Groups." Journal of Antimicrobial Chemotherapy, vol. 29, suppl. A, 1992, pp. 75-80. Available at: [Link]

-

Asia-Pacific Economic Cooperation. Antimicrobial Susceptibility Testing. Available at: [Link]

Sources

- 1. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]

- 2. clsi.org [clsi.org]

- 3. EUCAST: Clinical Breakpoint Tables [eucast.org]

- 4. biomerieux.com [biomerieux.com]

- 5. Setting and Revising Antibacterial Susceptibility Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nih.org.pk [nih.org.pk]

- 7. jmilabs.com [jmilabs.com]

- 8. Comparison of clinical response to cefpirome treatment and minimum inhibitory concentration of causative isolates. Microbiological and Clinical Study Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CLSI-EUCAST Recommendations for Disk Diffusion Testing | News | CLSI [clsi.org]

- 10. szu.gov.cz [szu.gov.cz]

Application Note: Precision Spectrophotometric Quantification of Cefpirome Sulfate

Abstract & Scope

This application note details two validated spectrophotometric protocols for the quantification of Cefpirome Sulfate, a fourth-generation cephalosporin antibiotic.

-

Method A (Direct UV): A rapid, non-destructive method suitable for bulk drug substance purity analysis (API).

-

Method B (Oxidative Coupling): A highly specific colorimetric assay using 3-methyl-2-benzothiazolinone hydrazone (MBTH), designed for pharmaceutical dosage forms where excipient interference must be minimized.

These protocols are engineered to meet ICH Q2(R1) validation standards, ensuring linearity, precision, and accuracy.

Scientific Background & Mechanism[1][2]

Cefpirome Sulfate contains a cephem nucleus with an aminothiazolyl radical.[1][2] Its quantification relies on two distinct chemical properties:[1]

-

UV Absorption: The conjugated

systems in the aminothiazolyl and cephem rings absorb strongly in the UV region (260–275 nm). -

Redox Potential: The drug can undergo oxidative coupling. In Method B, Ferric Chloride (

) oxidizes MBTH to a reactive cation, which then couples with Cefpirome (likely at the active methylene group or the amino group) to form a stable, green-colored chromogen absorbing in the visible range (635 nm).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Method Selection Guide

Use the following logic to select the appropriate protocol for your sample matrix.

Figure 1: Decision matrix for selecting the optimal spectrophotometric method based on sample complexity.

Method A: Direct UV Spectrophotometry

Best for: Raw material testing, dissolution profiling, and pure drug solutions.

Reagents & Equipment

-

Solvent: 0.1 M Hydrochloric Acid (HCl). Prepare by diluting 8.5 mL of concentrated HCl to 1000 mL with distilled water.

-

Equipment: Double-beam UV-Visible Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent) with 10 mm matched quartz cells.

-

Standard: Cefpirome Sulfate Reference Standard (purity >99%).

Protocol Steps

-

Stock Preparation: Accurately weigh 100 mg of Cefpirome Sulfate. Dissolve in 0.1 M HCl in a 100 mL volumetric flask.

-

Concentration:

.[1]

-

-

Working Standard: Dilute 10 mL of Stock into a 100 mL volumetric flask with 0.1 M HCl.

-

Calibration Series: Prepare aliquots of 0.2, 0.4, 0.6, 0.8, and 1.0 mL of the Working Standard into 10 mL volumetric flasks. Dilute to mark with 0.1 M HCl.

-

Range:

.[1]

-

-

Measurement:

-

Scan the baseline using 0.1 M HCl as the blank.

-

Measure absorbance at 271 nm (Isobestic point/Max absorption).

-

Data Analysis (Method A)

Calculate the concentration using the Beer-Lambert Law:

-

Linearity:

ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Correlation Coefficient (

): -

Typical Regression Equation:

(Example only; determine experimentally).

Method B: Oxidative Coupling with MBTH

Best for: Injectable powders, formulations with stabilizers, or biological fluids where UV interference is high.

Reagents[1][2][4]

-

MBTH Solution (0.2% w/v): Dissolve 200 mg of 3-methyl-2-benzothiazolinone hydrazone hydrochloride in 100 mL distilled water. Prepare fresh daily.

-

Ferric Chloride Solution (0.5% w/v): Dissolve 500 mg of

in 100 mL distilled water. -

Diluent: Distilled Water.

Reaction Mechanism Workflow

Figure 2: Reaction pathway. Ferric chloride oxidizes MBTH, which then couples with Cefpirome to form a stable green complex.[3]

Protocol Steps

-

Standard Preparation: Dissolve 100 mg Cefpirome Sulfate in 100 mL distilled water (

). Dilute further to obtain a working standard of -

Reaction Setup:

-

Pipette aliquots (0.25 – 2.0 mL) of working standard into a series of 10 mL volumetric flasks.

-

Add 2.0 mL of Ferric Chloride (0.5%) solution.

-

Add 2.0 mL of MBTH (0.2%) solution.

-

-

Incubation:

-

Mix gently and let stand at room temperature for 30 minutes . A green color will develop.[3]

-

-

Final Dilution: Make up the volume to 10 mL with distilled water.

-

Measurement:

-

Measure absorbance at 635 nm against a reagent blank (prepared identically but without the drug).

-

Data Analysis (Method B)

-

Linearity Range:

.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Sensitivity: This method is generally more sensitive to the specific functional groups of Cefpirome than direct UV.

-

Stability: The color is stable for >2 hours.

Validation Framework (Self-Validating System)

To ensure the trustworthiness of your results, perform the following validation checks for every new batch of reagents.

Linearity & Range Table

| Parameter | Method A (Direct UV) | Method B (MBTH) |

| 271 nm | 635 nm | |

| Beer's Law Limit | ||

| Molar Absorptivity | High | Moderate-High |

| LOD (Limit of Detection) |

Recovery Studies (Accuracy)

Perform a spike-recovery test to validate the method against matrix effects.

-

Take a pre-analyzed sample (e.g.,

). -

Spike with known standard (add

). -

Calculate % Recovery:

Acceptance Criteria:

Precision[1][5]

-

Repeatability: Measure the same sample (

) six times.-

Acceptance: RSD < 2.0%.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Non-linear calibration | Old MBTH reagent (Method B). | Prepare MBTH fresh daily; it oxidizes naturally over time. |

| High Blank Absorbance | Contaminated solvent or dirty cuvettes. | Use HPLC grade water; clean cuvettes with methanol. |

| Drifting Readings | Incomplete reaction (Method B). | Ensure full 30-minute incubation time. |

| Shift in | pH drift (Method A). | Ensure 0.1 M HCl is accurately prepared. pH affects UV spectrum. |

References

-

Oppe, T. P., et al. (2019).[4] Development and validation of UV-spectrophotometry and liquid chromatography methods for determination of cefpirome in raw material and pharmaceutical dosage. Drug Analytical Research.

-

Rao, J. V., et al. (2005). Spectrophotometric Assay of Cefpirome sulfate. Indian Journal of Pharmaceutical Sciences, 67(6), 747-748.

-

Saradhi, S. V., et al. (2007).[5] Novel Spectrophotometric Method for the Determination of Cephalosporin Antibiotic in Pharmaceutical Dosage Form. Oriental Journal of Chemistry, 23(3).

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. tsijournals.com [tsijournals.com]

- 3. ijpsonline.com [ijpsonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel Spectrophotometric Method for the Determination of Cephalosporin Antibiotic in Pharmaceutical Dosage Form – Oriental Journal of Chemistry [orientjchem.org]

Advanced Application Note: Protocol for Cefpirome Sulfate Stability Testing in Aqueous Solution

Executive Summary & Clinical Context[1][2]

Cefpirome sulfate (CPS) is a fourth-generation cephalosporin distinguished by a quaternary ammonium group at the C-3 position of the cephem nucleus.[1] This zwitterionic structure confers broad-spectrum activity and resistance to

Unlike simple organic molecules, CPS degradation is governed by specific acid-base catalysis rather than general buffer catalysis. Its stability is strictly pH-dependent, with a narrow window of maximal stability between pH 4.0 and 6.0 .[2][3] Outside this range, the

This Application Note provides a rigorous, self-validating protocol for assessing CPS stability. It moves beyond standard pharmacopeial assays by integrating kinetic profiling with a validated stability-indicating HPLC method.

Mechanism of Degradation[1][5][6][7]

To design an effective stability study, one must understand the "enemy": the degradation pathway. CPS degradation in aqueous solution follows pseudo-first-order kinetics .

The observed rate constant (

Key Mechanistic Insights:

-

Acidic Media (pH < 3): Protonation of the C-7 amide promotes hydrolysis.

-

Alkaline Media (pH > 8): Hydroxide ion attack on the

-lactam carbonyl is rapid and irreversible. -

Neutral/Slightly Acidic (pH 4-6): The zwitterionic form predominates and exhibits the lowest reactivity.

Visualization: Degradation Logic & Experimental Workflow

Figure 1: Logical flow of the stability study, linking stress conditions to mechanistic degradation and analytical output.

Protocol 1: Stability-Indicating HPLC Method

Expert Insight: Simple binary mobile phases (e.g., Methanol:Water) often fail to retain the polar open-ring degradation products of CPS, causing them to co-elute with the solvent front. This protocol utilizes an ammonium acetate buffer to ensure proper ionization control and retention of the zwitterionic parent compound.

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | C18 End-capped (250 mm × 4.6 mm, 5 µm) | Provides sufficient surface area for separating isomers. |

| Mobile Phase | Acetonitrile : 12 mM Ammonium Acetate (10:90 v/v) | High aqueous content buffers the zwitterion; Acetate is MS-compatible. |

| Flow Rate | 1.0 mL/min | Standard flow for optimal theoretical plates on 5µm particles. |

| Detection | UV at 270 nm | Max absorbance of the aminothiazolyl moiety; sensitive for parent & metabolites. |

| Temperature | 30°C | Controls viscosity and retention time reproducibility. |

| Injection Vol | 10 - 20 µL | Dependent on sensitivity requirements. |

| Run Time | 15 minutes | Sufficient to elute late-eluting isomers. |

System Suitability Test (SST) - Mandatory

Before analyzing stability samples, the system must pass these criteria:

-

Tailing Factor (

): -

Theoretical Plates (

): -

RSD of Peak Area:

(n=6 injections).

Protocol 2: Forced Degradation (Stress Testing)

This protocol is designed to generate degradation products to validate the HPLC method's specificity.

Preparation of Stock Solution: Dissolve CPS in Mobile Phase to a concentration of 1.0 mg/mL.

Stress Conditions & Procedure[2][8][9]

| Stress Type | Reagent / Condition | Procedure | Neutralization/Quenching |

| Acid Hydrolysis | 0.1 M HCl | Mix 5 mL Stock + 5 mL 0.1 M HCl. Incubate at 25°C for 4-24 hrs. | Neutralize with 0.1 M NaOH to pH 4-6 before injection. |

| Alkaline Hydrolysis | 0.1 M NaOH | Mix 5 mL Stock + 5 mL 0.1 M NaOH. Incubate at 25°C for < 4 hrs (Rapid degradation). | Neutralize with 0.1 M HCl immediately to stop reaction. |

| Oxidative | 3% | Mix 5 mL Stock + 5 mL | Dilute with mobile phase; inject immediately. |

| Thermal | 60°C (Water bath) | Incubate Stock solution at 60°C for 24-48 hrs. | Cool to RT. |

| Photolytic | UV / Sunlight | Expose to 1.2 million lux hours (ICH Q1B option). | Keep dark control wrapped in foil. |

Critical Control Point: Alkaline degradation of cephalosporins is extremely fast. Monitor visually for color change (yellowing) and inject hourly to capture intermediate degradation products before total mineralization occurs.

Protocol 3: Kinetic pH Profile Study

To determine the shelf-life and optimal formulation pH, a kinetic study across the pH range is required.

Buffer Preparation (Constant Ionic Strength)

Do not use simple buffers that might catalyze the reaction. Use buffers with low catalytic activity or adjust ionic strength (

-

pH 2.0 - 4.0: Citrate Buffer

-

pH 4.0 - 6.0: Acetate Buffer

-

pH 6.0 - 8.0: Phosphate Buffer

-

pH 8.0 - 10.0: Borate Buffer

Experimental Workflow

-

Thermostat: Set water bath to specific temperatures (e.g., 25°C, 37°C, 45°C, 60°C).

-

Initiation: Add CPS to pre-heated buffer to achieve ~50 µg/mL.

-

Sampling: Withdraw 1.0 mL aliquots at defined intervals (0, 30, 60, 90, 120 min).

-

Quenching: Immediately cool sample on ice and dilute with Mobile Phase (pH 5.0) to "freeze" the reaction.

-

Analysis: Inject into HPLC.

Kinetic Calculations

Plot

Calculate Shelf-life (

Visualization: Kinetic Study Decision Tree

Figure 2: Step-by-step workflow for the kinetic profiling of Cefpirome Sulfate.

References

-

Zalewski, P., et al. (2016).[3] "Stability of Cefpirome Sulfate in Aqueous Solutions." Acta Poloniae Pharmaceutica - Drug Research, 73(1), 23-27.

-

Rao, K. S., et al. (2011).[4][1] "New RP-HPLC method for the estimation of cefpirome sulfate in bulk and pharmaceutical dosage forms." Chronicles of Young Scientists, 2(2), 93-97.[1]

-

BenchChem Technical Support. (2025). "Cefpirome Stability and Degradation in Aqueous Solutions." BenchChem Protocols.

- Jelińska, A., et al. (2008). "Stability of Fourth Generation Cephalosporins." Current Pharmaceutical Analysis, 4(3). (Contextual grounding for general cephalosporin hydrolysis mechanisms).

Sources

synthesis and purification of cefpirome sulfate for laboratory use

[1][2][3]

Abstract & Chemical Strategy

Cefpirome sulfate is a fourth-generation cephalosporin antibiotic characterized by a quaternary ammonium group (2,3-cyclopentenopyridine) at the C-3 position and an aminothiazolyl-methoxyimino moiety at the C-7 position.[1][2] This zwitterionic structure facilitates rapid penetration through the outer membrane of Gram-negative bacteria.

Synthetic Strategy: The synthesis follows a convergent "C-3 First" approach. Direct functionalization of 7-Amino Cephalosporanic Acid (7-ACA) at the C-3 position yields the key intermediate 7-ACP (7-Amino-3-[(2,3-cyclopentenopyridinium-1-yl)methyl]-3-cephem-4-carboxylate). This is followed by N-acylation at C-7 using an activated thioester.[3] This route minimizes the risk of Δ3/Δ2 isomerization and degradation of the sensitive oxime side chain.

Retrosynthetic Analysis (DOT Visualization)

Figure 1: Retrosynthetic strategy for Cefpirome Sulfate via the 7-ACP intermediate.

Materials & Equipment

Key Reagents

| Reagent | Role | Purity Requirement |

| 7-ACA | Starting Material | ≥ 98% (HPLC) |

| 2,3-Cyclopentenopyridine | C-3 Nucleophile | ≥ 97% |

| HMDS (Hexamethyldisilazane) | Silylating Agent (Protection) | Synthesis Grade |

| TMSI (Iodotrimethylsilane) | Activator / Lewis Acid | ≥ 97% (Handle under N₂) |

| AE Active Ester | C-7 Acylating Agent | ≥ 95% (Syn-isomer) |

| Sulfuric Acid (H₂SO₄) | Salt Formation | 20% v/v Aqueous Solution |

| Dichloromethane (DCM) | Solvent | Anhydrous |

| N,N-Dimethylformamide (DMF) | Solvent | Anhydrous |

Note: "AE Active Ester" refers to (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid 2-benzothiazolyl thioester (MAEM).

Experimental Protocol

Phase 1: Synthesis of 7-ACP Intermediate

Objective: Introduce the quaternary ammonium group at C-3 while protecting the C-7 amine and C-4 carboxyl groups.

-

Silylation (Protection):

-

In a dry 3-neck round-bottom flask under Nitrogen (N₂), suspend 7-ACA (13.6 g, 50 mmol) in Dichloromethane (DCM, 100 mL) .

-

Add HMDS (19.3 g, 120 mmol) dropwise at 15°C.

-

Reflux or stir at 25–30°C for 60–90 minutes until a clear solution is obtained (formation of soluble silyl ester/amine).

-

-

C-3 Substitution:

-

Cool the solution to 0–5°C.

-

Add TMSI (12.0 g, 60 mmol) followed by 2,3-Cyclopentenopyridine (8.0 g, 54 mmol) .

-

Expert Insight: TMSI activates the C-3 acetoxy group, making it a better leaving group.

-

Stir at 20–25°C for 3–4 hours. Monitor by HPLC for the disappearance of 7-ACA.

-

-

Hydrolysis & Isolation:

-

Quench the reaction by adding the mixture into cold Methanol/Water (1:1, 100 mL) to remove silyl groups.

-

Adjust pH to 1.0–2.0 with dilute HCl to ensure the product remains in the aqueous phase as a salt, removing non-polar impurities.

-

Precipitate 7-ACP by adjusting pH to the isoelectric point (~7.0) or by adding Acetone (300 mL) .

-

Filter the white/off-white solid and dry in vacuo.

-

Target Yield: ~85–90%.

-

Phase 2: Acylation to Cefpirome

Objective: Attach the aminothiazolyl side chain to the 7-ACP nucleus.

-

Acylation Reaction:

-

Dissolve 7-ACP (15.7 g, 40 mmol) in a mixture of Water (40 mL) and DMF (50 mL) .

-

Cool to 0–5°C.

-

Add AE Active Ester (MAEM) (20.0 g, 50 mmol) .

-

Slowly add Triethylamine (TEA) to maintain pH 7.0–7.5. Caution: High pH (>8.5) causes β-lactam ring opening.

-

Stir at 0–5°C for 2–4 hours.

-

-

Work-up:

-

Extract the reaction mixture with DCM (2 x 50 mL) to remove unreacted active ester and benzothiazole byproducts.

-

Retain the aqueous phase containing Cefpirome (zwitterion).

-

Phase 3: Purification and Sulfate Salt Formation

Objective: Isolate high-purity Cefpirome Sulfate crystals.

-

Decolorization:

-

Add activated carbon (10% w/w relative to substrate) to the aqueous phase. Stir for 15 mins and filter through Celite.

-

-

Sulfate Crystallization:

-

Cool the filtrate to 5–10°C.

-

Slowly add 20% Sulfuric Acid to adjust pH to ~1.5–2.0.

-

Add Ethanol or Acetone (approx. 3-4 volumes) dropwise to induce crystallization.

-

Critical Step: Allow "aging" of crystals for 1 hour at 0°C to ensure sulfate stoichiometry (1:1 salt).

-

-

Filtration:

-

Filter the white crystalline powder. Wash with cold Ethanol.

-

Dry under vacuum at 40°C.

-

Purification Workflow (DOT Visualization)

Figure 2: Downstream processing and purification workflow.

Analytical Characterization (Quality Control)

To validate the synthesis, use the following HPLC parameters. This method separates the syn-isomer (active) from the anti-isomer and other degradation products.

| Parameter | Condition |

| Column | C18 (e.g., Lichrospher RP-18, 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.02 M Ammonium Acetate (pH 5.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic 90:10 (A:B) or Gradient 5% -> 30% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 270 nm |

| Retention Time | ~2.7 - 4.0 min (depending on exact organic modifier) |

Self-Validating Check:

-

Appearance: White to pale yellow crystalline powder.

-

Solubility: Soluble in water; insoluble in ethanol/acetone.

-

NMR (D₂O): Confirm presence of cyclopentenopyridine protons (multiplets at ~2.2, 3.1, 8.0-9.0 ppm) and the thiazole proton (singlet at ~6.9 ppm).

Expert Insights & Troubleshooting

-

Syn/Anti Isomerism: The oxime group at C-7 is sensitive to light and low pH. Perform the acylation in the dark if possible. If the anti-isomer (>5%) is detected by HPLC, recrystallize from water/ethanol.

-

Hygroscopicity: Cefpirome sulfate is hygroscopic. Store in a desiccator at -20°C for long-term stability.

-

Resin Purification: If crystallization yields low purity (<98%), pass the aqueous solution (before adding H₂SO₄) through a Diaion HP-20 resin column. Elute with water -> 10% Isopropanol to remove inorganic salts and polar impurities before crystallization.

References

-

Patsnap. (2010). Method for synthesizing cefpirome sulfate - CN101747349A. Link

-

National Institutes of Health (NIH). (2012). New Stability Indicating RP-HPLC Method for the Estimation of Cefpirome Sulphate. Link

-

PrepChem. (n.d.). Synthesis of 7-[2-(2-amino-4-thiazolyl)-2-methoxyiminoacetamido]-3-cephem-4-carboxylic acid. Link

-

Google Patents. (2009). Synthesis method of antibiotic cefpirome sulfate - CN100500671C. Link

-

TSI Journals. (n.d.). Determination of Cefpirome Sulfate by a New Spectrophotometric Method. Link

Application Note: Cefpirome Sulfate in Murine Neutropenic Thigh Infection Models

Executive Summary

This guide details the application of Cefpirome Sulfate , a fourth-generation cephalosporin, within preclinical Febrile Neutropenia (FN) research models. Unlike third-generation agents (e.g., ceftazidime), cefpirome possesses a quaternary ammonium group, rendering it zwitterionic. This structural characteristic facilitates rapid penetration through the outer membrane porins of Gram-negative bacteria and enhances stability against AmpC

This protocol focuses on the Neutropenic Thigh Infection Model , the gold standard for evaluating time-dependent antibiotics (

Part 1: Pharmacological Rationale & Mechanism[1]

The Zwitterionic Advantage

Cefpirome’s efficacy in FN models is driven by its ability to evade resistance mechanisms that neutralize earlier cephalosporins.

-

Porin Penetration: The dipolar (zwitterionic) nature allows for neutral net charge at physiological pH, accelerating diffusion through the OmpF and OmpC porin channels of Gram-negative bacteria (e.g., Pseudomonas aeruginosa).

-

Target Affinity: Cefpirome exhibits high affinity for PBP3 (leading to filamentation) and PBP1a/1b (leading to rapid lysis).

-

AmpC Stability: It resists hydrolysis by chromosomal AmpC

-lactamases, a common resistance determinant in Enterobacter spp. and Citrobacter spp.

Mechanism of Action Visualization

The following diagram illustrates the pathway from administration to bacterial lysis, highlighting the resistance evasion mechanisms.

Figure 1: Mechanism of Action highlighting Cefpirome's zwitterionic penetration and AmpC stability.

Part 2: Experimental Protocols

Model Establishment: Neutropenic Thigh Infection

The objective is to reduce circulating neutrophils to

Reagents:

-

Cyclophosphamide (CPM): Reconstitute in sterile saline.

-

Animals: Female CD-1 or ICR mice (20–25g). Note: Females are preferred due to less aggressive behavior when group-housed.

Protocol:

-

Day -4 (Induction 1): Administer CPM 150 mg/kg via intraperitoneal (IP) injection.

-

Day -1 (Induction 2): Administer CPM 100 mg/kg via IP injection.

-

Validation (Optional): Collect blood via saphenous vein from sentinel mice to verify neutropenia (

).

Bacterial Inoculation[2]

-

Culture Prep: Grow specific pathogen (e.g., P. aeruginosa ATCC 27853) overnight on Trypticase Soy Agar.

-

Suspension: Resuspend colonies in sterile saline to achieve

(0.1 OD at 600nm is a common approximation, but must be verified). -

Infection (Time 0): Inject 0.1 mL of the bacterial suspension intramuscularly (IM) into the biceps femoris (thigh muscle) of each mouse.

-

Target Inoculum:

CFU/thigh.

-

Cefpirome Administration & PK Bridging

Critical Pharmacokinetic Challenge: Cefpirome has a short half-life (

Dosing Strategy:

-

Human Target: Time above MIC (

) of 60–70%. -

Murine Regimen: Administer Cefpirome subcutaneously (SC) every 1 to 2 hours (q1h or q2h) to sustain plasma levels.

| Parameter | Human Value | Murine Challenge | Solution |

| Half-life ( | ~2.0 hours | ~0.25 - 0.3 hours | Frequent dosing (q1h/q2h) |

| Protein Binding | <10% | <10% | Minimal correction needed |

| Route | IV | SC | SC provides smoother absorption profile in mice |

Experimental Workflow Diagram:

Figure 2: Experimental timeline from immunosuppression to endpoint analysis.

Part 3: Data Analysis & Efficacy Metrics

Tissue Harvesting

-

Euthanasia: Euthanize mice via

asphyxiation or cervical dislocation at T=26h (24h post-treatment start). -

Dissection: Aseptically remove the infected thigh muscle.

-

Homogenization: Place muscle in 5-10 mL sterile saline. Homogenize (e.g., Polytron) until tissue is fully dispersed.

-

Critical Checkpoint: Keep samples on ice to prevent bacterial overgrowth post-mortem.

-

CFU Quantification

-

Serial Dilution: Prepare 10-fold serial dilutions (

to -

Plating: Plate 10-50

L of each dilution onto nutrient agar. Incubate at 37°C for 18–24 hours. -

Calculation:

Reporting Results

Efficacy is defined as the change in bacterial load relative to the baseline control (harvested at T=2h).

| Group | Log10 CFU/Thigh (Mean ± SD) | Interpretation |

| Baseline Control (T=2h) | Starting bacterial load | |

| Untreated Control (T=26h) | Bacterial growth in absence of drug | |

| Cefpirome Low Dose | Bacteriostatic effect (stasis) | |

| Cefpirome High Dose | Bactericidal effect (>2 log kill) |

References

-

Craig WA. (1998). Pharmacokinetic/pharmacodynamic parameters: rationale for antibacterial dosing of mice and men. Clinical Infectious Diseases.

-

Andes D, Craig WA. (2002). Animal models of pharmacokinetics and pharmacodynamics: a critical review. International Journal of Antimicrobial Agents.

-

Niki Y, et al. (1984). In vitro and in vivo activity of cefpirome (HR 810), a new cephalosporin. Antimicrobial Agents and Chemotherapy.[1][2][3][4][5][6]

-

Lipman J, et al. (2001). Pharmacokinetics of cefpirome in critically ill patients with sepsis. Journal of Antimicrobial Chemotherapy.

-

Turnidge JD. (1998). The pharmacodynamics of cephalosporins. Clinical Infectious Diseases.

Sources

- 1. The antimicrobial activity and beta-lactamase stability of cefpirome, a new fourth-generation cephalosporin in comparison with other agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Beta-lactamase stability and antibacterial activity of cefpirome alone and in combination with other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. imquestbio.com [imquestbio.com]

- 5. noblelifesci.com [noblelifesci.com]

- 6. theraindx.com [theraindx.com]

Troubleshooting & Optimization

Technical Support Center: Cefpirome Sulfate Stability & Degradation Troubleshooting

Topic: Troubleshooting Cefpirome Sulfate Degradation in Culture Media Content Type: Technical Support Guide (Q&A Format) Audience: Researchers, Scientists, Drug Development Professionals

Introduction: The Stability Paradox of Fourth-Generation Cephalosporins

Cefpirome sulfate is a fourth-generation cephalosporin valued for its zwitterionic structure, which allows rapid penetration through the outer membrane of Gram-negative bacteria.[1] However, this same structural feature—specifically the quaternary nitrogen at the C-3 position and the sensitive

This guide addresses the most common failure mode in cefpirome experiments: unintended degradation . Unlike stable small molecules, cefpirome undergoes rapid hydrolysis dependent on pH, temperature, and buffer composition. The following modules provide a self-validating troubleshooting framework to ensure your experimental data reflects drug activity, not drug disappearance.

Module 1: Stability Fundamentals & Stock Preparation

Q: Why does my cefpirome stock solution turn yellow/orange after 24 hours?

Diagnosis: This indicates oxidative degradation and hydrolysis of the

Corrective Protocol:

-

Solvent Choice: Do not store cefpirome in PBS or media at 4°C for extended periods. The optimal pH for stability is 4.0 – 6.0 [1].[2][3] Standard physiological buffers (pH 7.4) accelerate hydrolysis.

-

Reconstitution: Prepare fresh stock solutions immediately before use. If storage is unavoidable, dissolve in sterile water or 12 mM Ammonium Acetate (pH 5.0) and freeze at -20°C or -80°C.

-

Usage Rule: Discard any aqueous stock solution older than 24 hours if stored at room temperature.

Q: What is the solubility limit, and does it affect stability?

Technical Insight: Cefpirome sulfate is soluble in water (~10 mg/mL) and DMSO (~10 mg/mL). However, high concentrations in unbuffered water can lead to local pH shifts that catalyze auto-degradation.

Table 1: Solubility & Stability Profile

| Parameter | Specification | Critical Note |

| Optimal pH Range | 4.0 – 6.0 | Degradation rate ( |

| Critical pH Threshold | > 9.0 | Rapid hydrolysis occurs; half-life reduces to minutes [1]. |

| Solubility (Water) | ~10 mg/mL | Ensure complete dissolution to avoid micro-precipitates. |

| Solubility (DMSO) | ~10 mg/mL | Preferred for high-concentration stocks; reduces hydrolysis risk during storage. |

| Incompatibility | Amphotericin B | Precipitates or degrades when mixed [2]. |

Module 2: In-Culture Degradation & Experimental Design

Q: Why is the MIC increasing over time in my long-duration assays?

Diagnosis: The effective concentration of the drug is dropping below the inhibitory threshold due to thermal and pH-mediated hydrolysis.

Causality: At 37°C in pH 7.4 media (standard cell culture conditions), cefpirome follows pseudo-first-order degradation kinetics. The half-life (

Troubleshooting Workflow: If you observe loss of potency, you must validate the "Area Under the Curve" (AUC) of the drug concentration, not just the starting concentration.

Figure 1: Logical troubleshooting flow for identifying the root cause of potency loss during incubation.

Q: How does pH specifically impact the degradation mechanism?

Mechanism: The degradation is driven by specific acid-base catalysis.[2][3][4]

-

Acidic (pH < 3): Protonation of the carboxyl group leads to instability.

-

Neutral/Basic (pH > 7): Hydroxide ions attack the

-lactam carbonyl carbon. This opens the ring, forming a biologically inactive product (often a penicilloic acid derivative).[5] -

Buffer Catalysis: Phosphate and acetate buffers can act as general acid/base catalysts, potentially accelerating degradation compared to unbuffered water at the same pH [1].

Module 3: Analytical Validation (HPLC Protocol)

Q: How do I validate the actual concentration of cefpirome in my media?

Standard: Do not rely on calculated concentrations. You must measure the concentration using a Stability-Indicating HPLC Method .[6] A stability-indicating method can resolve the intact drug from its degradation products.

Protocol: Validated HPLC Method for Cefpirome Sulfate [1][3]

-

Objective: Quantify intact Cefpirome Sulfate in the presence of degradation products.

-

Instrumentation: HPLC with Diode Array Detector (DAD) or UV Detector.

-

Stationary Phase: C18 Column (e.g., Lichrospher RP-18, 5 µm, 125 × 4 mm).[6]

-

Temperature: 30°C.

-

Detection Wavelength: 270 nm (

for Cefpirome).[2][6][7][8]

Mobile Phase Preparation:

-

Composition: Acetonitrile : 12 mM Ammonium Acetate (10 : 90 v/v).[2][6]

-

Injection Volume: 10 - 20 µL.

Procedure:

-

Sample Prep: Filter culture media through a 0.22 µm PVDF filter to remove cells/debris.

-

Standard Curve: Prepare standards (0.5 – 100 µg/mL) in the same media matrix to account for matrix effects.

-

Run Analysis: Intact Cefpirome typically elutes between 2.0 – 3.0 minutes (depending on column dimensions). Degradation products will elute at different times (often earlier due to increased polarity from ring opening).

-

Acceptance Criteria: The peak purity index (if using DAD) should confirm the main peak is a single component.

Q: Can I use UV Spectrophotometry instead of HPLC?

Answer: No. Degradation products of cephalosporins often absorb UV light at similar wavelengths (260-280 nm) to the parent compound. A simple UV reading will measure "Total UV Absorbing Species," masking the degradation and leading to false-positive concentration readings. HPLC is mandatory for stability studies.

Module 4: Degradation Pathway Visualization

Understanding the chemical breakdown helps in selecting appropriate inhibitors or storage conditions.

Figure 2: Simplified degradation pathway of Cefpirome Sulfate via beta-lactam hydrolysis.

References

-

Zalewski, P., et al. (2016).[7][10] Stability of Cefpirome Sulfate in Aqueous Solutions. Acta Poloniae Pharmaceutica - Drug Research, 73(1), 23-27.[3][10] Link

-

Trissel, L. A. (1995). Stability of cefpirome sulfate in the presence of commonly used intensive care drugs during simulated Y-site injection. American Journal of Health-System Pharmacy, 52(21), 2427-2430. Link

-

Rao, K. S., et al. (2011). New RP-HPLC method for the estimation of cefpirome sulfate in bulk and pharmaceutical dosage forms. Chronicles of Young Scientists, 2(2), 93-97.[8] Link

Sources

- 1. droracle.ai [droracle.ai]

- 2. ptfarm.pl [ptfarm.pl]

- 3. STABILITY OF CEFPIROME SULFATE IN AQUEOUS SOLUTIONS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. ptfarm.pl [ptfarm.pl]

- 8. ddtjournal.net [ddtjournal.net]

- 9. scielo.br [scielo.br]

- 10. toku-e.com [toku-e.com]

Technical Support Center: Managing Poor Tissue Penetration of Cefpirome Sulfate in Animal Models

Introduction

Welcome to the technical support guide for researchers utilizing cefpirome sulfate in pre-clinical animal models. This resource is designed to provide in-depth, actionable insights into a common challenge: achieving adequate drug concentrations at the target tissue site. As a fourth-generation cephalosporin, cefpirome's efficacy is critically dependent on its ability to reach and exceed the Minimum Inhibitory Concentration (MIC) for the pathogen at the site of infection.[1] Poor tissue penetration can lead to confounding results, underestimation of therapeutic potential, and ultimately, delays in your research pipeline.

This guide moves beyond simple protocol recitation. It is structured to help you diagnose the root cause of poor penetration in your specific experimental context and to provide validated strategies for improvement. We will explore the physicochemical properties of cefpirome, the physiological barriers it encounters, and the experimental variables you can modulate to enhance its distribution.

Section 1: Foundational Knowledge: Why Cefpirome Penetration Can Be a Hurdle

Before troubleshooting, it's essential to understand the inherent properties of cefpirome sulfate and the biological factors governing its distribution.

Q1: What are the key physicochemical properties of cefpirome sulfate that influence its tissue distribution?

A1: Cefpirome sulfate is a hydrophilic, polar molecule. Its key properties are summarized in the table below.

| Property | Value / Description | Implication for Tissue Penetration |

| Molecular Weight | ~612.7 g/mol [2] | Relatively small, which generally favors diffusion across biological membranes.[3] |

| Water Solubility | Soluble[4] | High water solubility means it is well-suited for IV administration and distributes readily into the extracellular fluid. However, this hydrophilicity hinders passive diffusion across lipid-rich cell membranes to enter the intracellular space.[3][5] |

| Protein Binding | Low (~10-20%)[1][6] | This is a significant advantage. Low plasma protein binding means a larger fraction of the drug is "free" or unbound in the circulation, and it is this unbound fraction that is pharmacologically active and available to diffuse into tissues.[3] |

| Chemical Form | Sulfate salt[2] | The salt form enhances its stability and solubility for formulation but does not fundamentally change the active moiety's distribution characteristics. |

The primary takeaway is that cefpirome is designed to work exceptionally well in the extracellular fluid (interstitial space).[1][5] Challenges arise when the target pathogen resides intracellularly or in poorly vascularized tissues.

Q2: What are the main physiological barriers limiting cefpirome from reaching the target tissue?

A2: The journey from the bloodstream to the tissue interstitium is not passive. Several factors can limit drug accumulation:

-

Blood Flow and Vascularization: Tissues with high blood perfusion (e.g., lungs, kidneys) will achieve higher drug concentrations more rapidly than poorly perfused tissues like bone or adipose tissue.[7][8] In disease models, inflammation can either increase vascular permeability, aiding drug entry, or cause edema and fluid shifts that dilute the drug.[5][9]

-

Capillary Endothelium: The walls of the blood vessels themselves are a barrier. While fenestrated in some tissues (like the liver), they form tight junctions in others (like the brain's blood-brain barrier), severely restricting the passage of hydrophilic drugs like cefpirome.

-

Active Efflux Transporters: Cefpirome, like many cephalosporins, can be a substrate for Organic Anion Transporters (OATs).[10][11] These transporters are present on cellular membranes in various tissues (e.g., kidney, brain) and can actively pump the drug out of cells or prevent its entry, thereby lowering intracellular and some tissue concentrations.[12][13]

-

Cellular Membranes: The lipid bilayer of individual cells is a formidable barrier for hydrophilic molecules. Cefpirome does not readily diffuse into the intracellular compartment.[14] This is a critical consideration for infections involving intracellular pathogens.

The following diagram illustrates the path and potential barriers for cefpirome distribution.

Caption: Barriers to Cefpirome Tissue Penetration.

Section 2: Troubleshooting Guide: Diagnosing Poor Penetration

If you suspect poor tissue penetration is affecting your results, a systematic approach is necessary. This section is formatted as a series of troubleshooting questions you might ask yourself.

Q3: My in vivo efficacy is lower than expected based on MIC values. How can I confirm if poor tissue penetration is the cause?

A3: This is a classic scenario. The first step is to directly measure the drug concentration in the target tissue and compare it to plasma levels and the pathogen's MIC.

Workflow for Diagnosing Poor Penetration:

Caption: Troubleshooting workflow for poor in vivo efficacy.

This process provides definitive evidence of whether the drug is reaching its target at the required concentration.

Q4: What is the standard protocol for measuring cefpirome concentration in tissue?

A4: The gold-standard method is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[15][16] A generalized protocol is provided below.

Protocol: Quantification of Cefpirome in Tissue Homogenate

Objective: To accurately measure the total concentration of cefpirome in a target tissue sample.

Materials:

-

Tissue sample, flash-frozen in liquid nitrogen immediately upon collection.

-

Homogenizer (e.g., bead beater or rotor-stator).

-

Cold Phosphate-Buffered Saline (PBS), pH 7.4.

-

Acetonitrile (ACN) with 0.1% formic acid (Protein Precipitation Solution).

-

Internal Standard (IS): A stable, isotopically labeled cefpirome or another cephalosporin not used in the study (e.g., cefepime).

-

Centrifuge capable of 4°C and >12,000 x g.

-

LC-MS/MS system.

Methodology:

-

Sample Preparation (Self-Validating Step):

-

Accurately weigh the frozen tissue sample (~50-100 mg).

-

Add cold PBS in a fixed ratio (e.g., 1:3 or 1:4 w/v). This dilution factor must be recorded.

-

Homogenize the tissue on ice until no visible solids remain.

-

Control: Prepare a "blank" tissue homogenate from an untreated animal. Spike a known concentration of cefpirome into this blank to create a quality control (QC) sample. Processing this QC alongside your unknown samples will validate your extraction efficiency.

-

-

Protein Precipitation & Drug Extraction:

-

Take a known volume of your tissue homogenate (e.g., 100 µL).

-

Add 3-4 volumes of ice-cold ACN containing the internal standard (e.g., 300-400 µL). The IS allows for correction of variability during sample processing and injection.

-

Vortex vigorously for 1-2 minutes.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

-

Clarification:

-

Centrifuge at >12,000 x g for 15 minutes at 4°C. This will pellet the precipitated proteins and cellular debris.

-

Carefully collect the supernatant, which contains the extracted cefpirome and internal standard.

-

-

Analysis:

-

Inject the supernatant into the LC-MS/MS system.

-

Develop a chromatographic method to separate cefpirome from the internal standard and any matrix components.

-

Create a standard curve using known concentrations of cefpirome in blank matrix (plasma or blank tissue homogenate) to quantify the concentration in your samples.

-

-

Calculation:

-

The LC-MS/MS software will provide a concentration based on the standard curve.

-

Correct this value for the initial dilution factor from adding PBS during homogenization to get the final concentration in µg/g of tissue.

-

Section 3: Strategies and Protocols for Enhancing Cefpirome Tissue Distribution

Once poor penetration is confirmed, the following strategies can be employed.

Q5: How can I modify my dosing regimen to improve tissue concentrations?

A5: For beta-lactam antibiotics like cefpirome, the key pharmacodynamic parameter is the time the concentration remains above the MIC (T>MIC).[1]

-

Increase Dosing Frequency: Rather than a single large bolus dose, administering smaller doses more frequently (e.g., every 2-4 hours instead of every 12 hours) can maintain plasma and, consequently, tissue concentrations above the MIC for a longer portion of the dosing interval. The elimination half-life of cefpirome is short in animal models (e.g., ~0.4h in rats, ~1.1h in dogs), making frequent dosing a logical strategy.[17][18]

-